5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN5O3S and its molecular weight is 393.85. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
- A study by Putri et al. (2021) synthesized a pyrazoline derivative, demonstrating potential as an anti-breast cancer agent through molecular docking and dynamic studies, showing similarities to the positive control of Doxorubicin (Putri et al., 2021).
Photodynamic Therapy for Cancer Treatment
- Research by Pişkin et al. (2020) introduced a new zinc phthalocyanine compound with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base, showing remarkable potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antimicrobial and Antifungal Activity
- Hassan et al. (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating significant antimicrobial activity against various bacteria and fungi (Hassan, 2013).
Potential Biological Activity
- Bayrak (2021) reported the synthesis of pyrazole derivatives with benzenesulfonamide structure, highlighting their potential biological activity, suggesting applications in developing therapeutic agents (Bayrak, 2021).
Cytotoxicity and Enzyme Inhibition for Cancer Therapy
- Gul et al. (2016) synthesized a series of benzenesulfonamides showing cytotoxic activities and strong inhibition of carbonic anhydrase, indicating their potential in anti-tumor studies and as enzyme inhibitors (Gul et al., 2016).
Mechanism of Action
Target of Action
It is known that benzenesulfonamide derivatives, which this compound is a part of, are effective in the treatment of proliferative diseases such as cancer . They are known to inhibit human carbonic anhydrase B .
Mode of Action
Benzenesulfonamide derivatives are known to interact with their targets, inhibiting their function and leading to therapeutic effects .
Biochemical Pathways
It can be inferred from the known effects of benzenesulfonamide derivatives that they may affect pathways related to cell proliferation and cancer progression .
Result of Action
It can be inferred from the known effects of benzenesulfonamide derivatives that they may have anti-proliferative effects and could potentially be used in the treatment of cancer .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-22-10-11(8-20-22)16-13(18-5-6-19-16)9-21-26(23,24)15-7-12(17)3-4-14(15)25-2/h3-8,10,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPWJCSCELZZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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